molecular formula C25H24N4S B11501497 4,5-diphenyl-2-[(3-phenylpyrrolidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

4,5-diphenyl-2-[(3-phenylpyrrolidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11501497
M. Wt: 412.6 g/mol
InChI Key: SIXDPQSPJIICJY-UHFFFAOYSA-N
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Description

4,5-diphenyl-2-[(3-phenylpyrrolidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that features a triazole ring fused with a pyrrolidine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diphenyl-2-[(3-phenylpyrrolidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable ketone or aldehyde, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization and substitution steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-diphenyl-2-[(3-phenylpyrrolidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the triazole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents, alkylating agents, or acylating agents are used under conditions that may include the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazole or pyrrolidine derivatives.

Scientific Research Applications

4,5-diphenyl-2-[(3-phenylpyrrolidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-diphenyl-2-[(3-phenylpyrrolidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-diphenyl-2-[(3-phenylpyrrolidin-1-yl)methyl]-1,2,4-triazole-3-thione
  • 4,5-diphenyl-2-[(3-phenylpyrrolidin-1-yl)methyl]-1,2,4-triazole-3-sulfone
  • 4,5-diphenyl-2-[(3-phenylpyrrolidin-1-yl)methyl]-1,2,4-triazole-3-oxide

Uniqueness

The uniqueness of 4,5-diphenyl-2-[(3-phenylpyrrolidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione lies in its specific structural features and the presence of both triazole and pyrrolidine rings. This combination imparts unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C25H24N4S

Molecular Weight

412.6 g/mol

IUPAC Name

4,5-diphenyl-2-[(3-phenylpyrrolidin-1-yl)methyl]-1,2,4-triazole-3-thione

InChI

InChI=1S/C25H24N4S/c30-25-28(19-27-17-16-22(18-27)20-10-4-1-5-11-20)26-24(21-12-6-2-7-13-21)29(25)23-14-8-3-9-15-23/h1-15,22H,16-19H2

InChI Key

SIXDPQSPJIICJY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)CN3C(=S)N(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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